![molecular formula C6H12ClNO2S B1316622 4-Methylpiperidine-1-sulfonyl chloride CAS No. 41483-70-9](/img/structure/B1316622.png)
4-Methylpiperidine-1-sulfonyl chloride
Overview
Description
4-Methylpiperidine-1-sulfonyl chloride is an organic compound with the molecular formula C6H12ClNO2S and a molecular weight of 197.68 g/mol . It is a sulfonyl chloride derivative of 4-methylpiperidine, commonly used in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpiperidine-1-sulfonyl chloride typically involves the reaction of 4-methylpiperidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Methylpiperidine-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-methylpiperidine and sulfur dioxide.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Reaction Conditions: These reactions are typically carried out in anhydrous solvents under controlled temperatures to prevent unwanted side reactions.
Major Products
Sulfonamides: Formed through substitution reactions with amines.
Alcohol Derivatives: Formed through substitution reactions with alcohols.
Scientific Research Applications
Pharmaceutical Applications
Medicinal Chemistry
4-Methylpiperidine-1-sulfonyl chloride is primarily utilized in the synthesis of biologically active compounds. The sulfonyl chloride moiety facilitates the introduction of sulfonamide groups into target molecules, which can enhance their pharmacological properties. This compound has been explored for its potential as a building block in the development of new drugs targeting various diseases.
Case Studies
Research has demonstrated that derivatives of this compound exhibit significant biological activities. For instance, studies have focused on its interaction with enzymes and receptors, employing techniques such as surface plasmon resonance to evaluate binding affinities. These studies are crucial for understanding the compound's mechanism of action and therapeutic potential.
Chemical Manufacturing
In addition to pharmaceutical uses, this compound finds applications in chemical manufacturing processes where it serves as an intermediate for synthesizing agrochemicals and specialty chemicals. Its ability to form stable bonds with various nucleophiles makes it suitable for producing complex chemical structures.
Analytical Chemistry
Analytical Techniques
The compound is also employed in analytical chemistry for developing methods to quantify related compounds in biological samples. Its reactivity can be harnessed to create derivatives that are easier to analyze using techniques like chromatography or mass spectrometry.
Mechanism of Action
The mechanism of action of 4-Methylpiperidine-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide or other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperidine: The parent compound without the sulfonyl chloride group.
Piperidine-1-sulfonyl chloride: Similar structure but without the methyl group on the piperidine ring.
Uniqueness
4-Methylpiperidine-1-sulfonyl chloride is unique due to the presence of both the methyl group and the sulfonyl chloride group, which confer specific reactivity and properties that are valuable in various chemical and industrial applications .
Biological Activity
4-Methylpiperidine-1-sulfonyl chloride is an organosulfur compound with the molecular formula CHClNOS and a molecular weight of approximately 197.68 g/mol. This compound is characterized by a piperidine ring with a methyl substitution at the fourth position and a sulfonyl chloride group at the first position. While specific biological activities of this compound are not extensively documented, its structural features suggest potential applications in medicinal chemistry, particularly in enzyme inhibition and antimicrobial activity.
The synthesis of this compound typically involves the reaction of 4-methylpiperidine with chlorosulfonyl chloride. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm the structure of the synthesized compound. The sulfonyl chloride functional group is known for its high reactivity, allowing it to participate in various chemical reactions, particularly in the formation of sulfonamide derivatives.
Antimicrobial Properties
While direct research on the antimicrobial properties of this compound is sparse, sulfonamides are widely recognized for their antibacterial effects. The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for folate biosynthesis in bacteria. This suggests that further pharmacological studies on this compound could reveal its efficacy against various bacterial strains.
Comparative Analysis with Similar Compounds
To better understand the unique characteristics of this compound, a comparison with structurally similar compounds can be useful:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Methylpiperazine-1-sulfonyl chloride | Similar piperazine ring | Contains a piperazine instead of piperidine |
N-Methylbenzenesulfonamide | Aromatic ring attached to sulfonamide | Aromatic character influences solubility |
2-Methylpyrrolidine-1-sulfonyl chloride | Pyrrolidine ring instead of piperidine | Different ring structure alters reactivity |
The presence of the sulfonyl chloride group in this compound enhances its utility in organic synthesis compared to other derivatives that may lack this specific reactivity profile.
Case Studies and Research Findings
Research has indicated that sulfonamide derivatives can significantly impact protein-protein interactions, particularly in cancer-related pathways. For instance, studies on related compounds have shown their ability to inhibit interactions between p53 and MDM2/MDMX proteins, which are critical in tumor suppression mechanisms . While direct evidence for this compound's role in such interactions is lacking, its structural similarity to these active compounds suggests it may have analogous effects.
Properties
IUPAC Name |
4-methylpiperidine-1-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2S/c1-6-2-4-8(5-3-6)11(7,9)10/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVNPRFHZBOVAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585520 | |
Record name | 4-Methylpiperidine-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41483-70-9 | |
Record name | 4-Methylpiperidine-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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